2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane
Overview
Description
The compound “2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane” appears to contain a central propane (three-carbon) backbone with various functional groups attached. These include two t-butoxycarbonyl groups, which are commonly used in organic chemistry as protective groups for amines .
Chemical Reactions Analysis
The t-butoxycarbonyl (Boc) groups in this compound are likely to be quite reactive. They are commonly used as protective groups in organic synthesis because they can be easily added and removed under specific conditions .Scientific Research Applications
Dental Composite Materials
Research indicates the use of Bis-GMA (a related compound) in dental materials. One study showed that diluting Bis-GMA with hydrophobic low viscosity CH3Bis-GMA comonomer, as a substitute for TEGDMA, significantly improved properties like polymerization shrinkage, water sorption, and extent of polymerization, thereby reducing unreacted double bond concentration (Pereira, Nunes, & Kalachandra, 2002).
Polymer Synthesis and Properties
A study focused on the synthesis of new poly(amide-imide)s using a monomer related to 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane. These polymers were synthesized through polycondensation and showed high yields with inherent viscosities indicating their potential for various applications (Faghihi, Shabanian, & Valikhani, 2011).
Bioremediation
Bisphenol A, a compound structurally related to 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane, has been studied for its bioremediation using laccase from Fusarium incarnatum. The study explores how this process can efficiently degrade Bisphenol A, an environmental pollutant, in a non-aqueous catalysis system (Chhaya & Gupte, 2013).
Sustainable Chemistry
Research on the development of sustainable fluorous chemistry includes the synthesis of fluorous ethers with nonafluoro-tert-butoxy groups, indicating potential applications in green chemistry. These compounds were synthesized using reactions with alkyl halides, highlighting the importance of such ethers in sustainable practices (Lo et al., 2014).
Polymerization Catalysts
Studies have shown the use of multi-ether compounds, similar to 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane, as external donors in polymerization processes. These compounds were used in propylene polymerization with Ziegler-Natta catalysts, affecting the properties of polypropylene (Mirjahanmardi et al., 2016).
Adhesive Polymers
Research has been conducted on monomers for adhesive polymers, involving compounds with structural similarities to 2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane. These monomers, like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, were synthesized and analyzed for their application in adhesive polymers, particularly in dental materials (Moszner et al., 2006).
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO8/c1-20(2,3)29-17(24)10-12-27-14-16(23-19(26)31-22(7,8)9)15-28-13-11-18(25)30-21(4,5)6/h16H,10-15H2,1-9H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLASZLADDHYAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103289 | |
Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601103289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(t-Butoxycarbonylamido)-1,3-bis (t-butoxycarbonylethoxy)propane | |
CAS RN |
1807503-91-8 | |
Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3,3′-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-, 1,1′-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601103289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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